N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-phenylethanamine
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Overview
Description
N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-phenylethanamine is an organic compound that features a brominated aromatic ring and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-phenylethanamine typically involves multiple steps. One common method includes the bromination of 2-methoxyphenol, followed by a series of reactions to introduce the methyl and phenylethanamine groups. The bromination step can be achieved using bromine in the presence of a catalyst such as iron powder .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-phenylethanamine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted aromatic compounds.
Scientific Research Applications
N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-phenylethanamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-phenylethanamine involves its interaction with molecular targets such as enzymes or receptors. The brominated aromatic ring and methoxy group can influence its binding affinity and specificity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-bromo-2-methoxyphenyl)methyl]-2-chloroacetamide
- 2-(5-bromo-2-methoxyphenyl)benzofuran
- 2-(5-bromo-2-methoxyphenyl)-1-methylpyrrole
Uniqueness
N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-phenylethanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its brominated aromatic ring and methoxy group differentiate it from other similar compounds, making it valuable for specific research and industrial purposes.
Properties
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-phenylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO/c1-19(11-10-14-6-4-3-5-7-14)13-15-12-16(18)8-9-17(15)20-2/h3-9,12H,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPWEMIHTXSWFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC2=C(C=CC(=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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